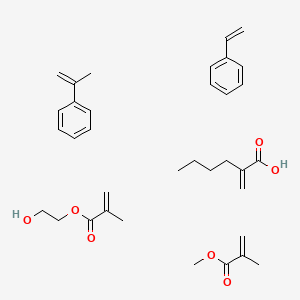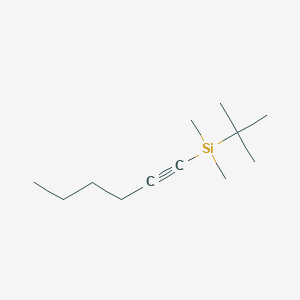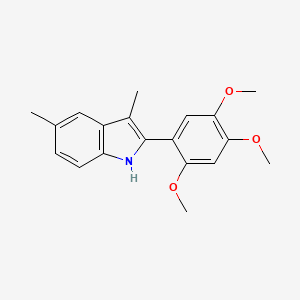![molecular formula C5H12OS2 B14345681 1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane CAS No. 93338-41-1](/img/structure/B14345681.png)
1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane is an organosulfur compound with the molecular formula C6H14O2S. This compound is characterized by the presence of two sulfanyl groups attached to an ethane backbone, with one of the sulfanyl groups further substituted with a methoxymethyl group. It is a colorless liquid that is soluble in organic solvents and has a distinct sulfurous odor.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane typically involves the reaction of 2-chloroethyl methyl sulfide with sodium methoxide in methanol. The reaction proceeds via nucleophilic substitution, where the methoxide ion displaces the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to ensure higher yields and purity. This may involve the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance the reaction rate.
化学反应分析
Types of Reactions
1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The methoxymethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane involves its interaction with various molecular targets. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects. Additionally, the compound may interfere with metabolic pathways by inhibiting key enzymes.
相似化合物的比较
Similar Compounds
- 1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethane
- Methanesulfonyl chloride
- Dimethyl sulfone
Comparison
1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane is unique due to the presence of both methoxymethyl and methylsulfanyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and potential biological activities. For example, methanesulfonyl chloride is primarily used as a reagent in organic synthesis, while dimethyl sulfone is known for its use as a dietary supplement and solvent.
属性
CAS 编号 |
93338-41-1 |
|---|---|
分子式 |
C5H12OS2 |
分子量 |
152.3 g/mol |
IUPAC 名称 |
1-(methoxymethylsulfanyl)-2-methylsulfanylethane |
InChI |
InChI=1S/C5H12OS2/c1-6-5-8-4-3-7-2/h3-5H2,1-2H3 |
InChI 键 |
KOIAXFZHISRBKO-UHFFFAOYSA-N |
规范 SMILES |
COCSCCSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


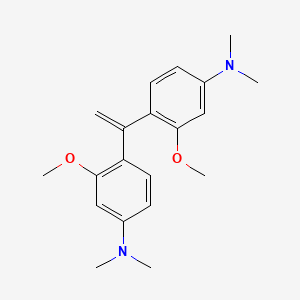
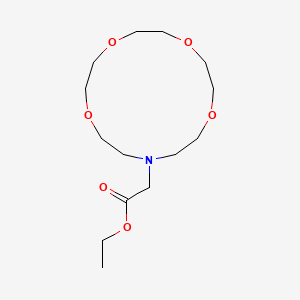
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)


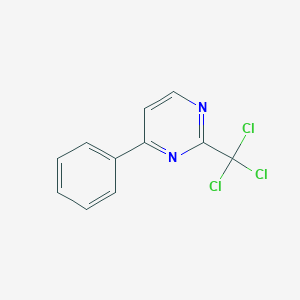
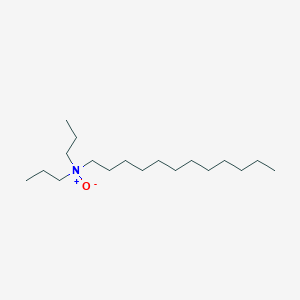

![(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride](/img/structure/B14345648.png)

